2-(1-Aminoethyl)-4-chloro-5-fluorophenol
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Overview
Description
2-(1-Aminoethyl)-4-chloro-5-fluorophenol is an organic compound with a unique structure that includes an aminoethyl group, a chloro substituent, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative to introduce the chloro and fluoro substituents. This is followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-chloro-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted phenols.
Scientific Research Applications
2-(1-Aminoethyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethyl)-4-chlorophenol
- 2-(1-Aminoethyl)-5-fluorophenol
- 4-Chloro-5-fluorophenol
Uniqueness
2-(1-Aminoethyl)-4-chloro-5-fluorophenol is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the aminoethyl group provides a versatile scaffold for the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C8H9ClFNO |
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Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-4,12H,11H2,1H3 |
InChI Key |
MDHFNNKXTTUHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1O)F)Cl)N |
Origin of Product |
United States |
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